3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of multiple heterocyclic rings, including thiophene and pyrazoloquinoline structures. The unique arrangement of these rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of intermediate compounds, which are then subjected to cyclization reactions to form the final pyrazoloquinoline structure. Specific reagents and catalysts, such as Lewis acids, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or high-throughput screening to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methylthiophene: A simpler thiophene derivative with similar structural features.
2-methylthiophene: An isomer of 3-methylthiophene with different substitution patterns.
Thiophene: The parent compound of the thiophene family, lacking the methyl and pyrazoloquinoline groups.
Uniqueness
3-methyl-4-(3-methylthiophen-2-yl)-7-(thiophen-2-yl)-2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one stands out due to its complex structure, which combines multiple heterocyclic rings. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N3OS2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methyl-4-(3-methylthiophen-2-yl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H19N3OS2/c1-10-5-7-26-19(10)18-16-11(2)22-23-20(16)21-13-8-12(9-14(24)17(13)18)15-4-3-6-25-15/h3-7,12,18H,8-9H2,1-2H3,(H2,21,22,23) |
InChI Key |
VAZIIDINXXEBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)C5=CC=CS5)C |
Origin of Product |
United States |
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